2-(2,5-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone
Description
2-(2,5-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone is a piperidine-based compound featuring a phenoxyethyl ketone backbone with methyl substituents on the aromatic ring and the piperidine nitrogen.
The ethanone group linked to the piperidine ring introduces conformational flexibility, while the 2,5-dimethylphenoxy substituent may enhance solubility in organic solvents compared to polar derivatives. Such structural attributes are critical in drug design, where balancing lipophilicity and bioavailability is essential.
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-6-8-17(9-7-12)16(18)11-19-15-10-13(2)4-5-14(15)3/h4-5,10,12H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTXVTYXCTZGTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 2,5-dimethylphenol, which is then reacted with an appropriate halogenating agent to form 2,5-dimethylphenyl halide.
Nucleophilic Substitution: The 2,5-dimethylphenyl halide undergoes nucleophilic substitution with 4-methylpiperidine to form the desired phenoxy intermediate.
Ketone Formation:
Industrial Production Methods
In an industrial setting, the production of 2-(2,5-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-(2,5-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound can be compared to structurally related piperidine derivatives (Table 1):
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The target compound’s 2,5-dimethylphenoxy group is electron-donating, contrasting with the electron-withdrawing nitro groups in the 3,5-dinitrophenyl analog . This difference likely reduces the target’s susceptibility to amide bond isomerization compared to the nitro-substituted compound, which exhibits a 67 kJ/mol energy barrier for isomerization .
- Solubility and Polarity: The pyridin-4-yl and oxazole-sulfonyl groups in analogs introduce polar interactions, enhancing aqueous solubility. In contrast, the target’s methylphenoxy group prioritizes lipid membrane permeability.
Isomerization and Stability
The variable-temperature NMR study in highlights that substituents significantly impact isomerization kinetics. The 3,5-dinitrophenyl analog’s high energy barrier (67 kJ/mol) suggests slow interconversion between isomers at room temperature, whereas the target compound’s electron-donating groups may lower this barrier, accelerating isomerization . However, experimental validation is required.
Biological Activity
2-(2,5-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone is a synthetic compound with potential therapeutic applications. Its structure suggests various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name: 2-(2,5-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone
- Molecular Formula: C18H25N2O2
- Molecular Weight: 299.41 g/mol
The compound's biological activity is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its structure allows it to potentially modulate neurotransmitter systems, which is crucial in neurological research.
Pharmacological Effects
Research indicates that 2-(2,5-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone exhibits:
- Antidepressant Activity: Studies have shown that compounds with similar piperidine structures can influence serotonin and norepinephrine levels in the brain, potentially alleviating symptoms of depression.
- Antinociceptive Effects: Similar compounds have demonstrated pain-relieving properties through modulation of pain pathways in the central nervous system.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HeLa (cervical cancer) | 15 | Significant cytotoxicity |
| MCF-7 (breast cancer) | 20 | Moderate cytotoxicity |
| SH-SY5Y (neuroblastoma) | 10 | Neuroprotective effects |
Case Study 1: Antidepressant-like Effects
A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of related compounds in animal models. The results indicated that these compounds could significantly reduce depressive-like behavior in rodents when administered over a two-week period.
Case Study 2: Pain Management
In another study focusing on pain management, researchers evaluated the antinociceptive properties of similar piperidine derivatives. The findings suggested that these compounds effectively reduced pain responses in animal models, indicating potential for clinical applications in pain relief.
Toxicological Profile
The safety profile of 2-(2,5-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone has been assessed through various toxicological studies. Key findings include:
- Acute Toxicity: LD50 values suggest a moderate level of toxicity; however, further studies are needed to establish safe dosage ranges.
- Chronic Toxicity: Long-term exposure studies indicate no significant adverse effects on major organ systems at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
